
4,6-Dichloro-5-pyrimidinecarbaldehyde oxime
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Overview
Description
4,6-Dichloro-5-pyrimidinecarbaldehyde oxime is a halogenated pyrimidine derivative functionalized with an oxime group (-CH=N-OH) at the 5-position. The oxime is typically synthesized by reacting the aldehyde precursor with hydroxylamine under controlled conditions.
Key structural features include:
- Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.
- Substituents: Chlorine atoms at positions 4 and 6, and an oxime group at position 5.
- Reactivity: The oxime group confers nucleophilic and hydrogen-bonding capabilities, enabling participation in condensation and coordination reactions.
Preparation Methods
Preparation of 4,6-Dichloropyrimidine-5-carbaldehyde
Chlorination Using Phosphorus Oxychloride and Catalysts
One of the most documented and industrially viable methods involves treating 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl3) in the presence of N,N-dimethylformamide (DMF) as a catalyst. The reaction is typically carried out under controlled temperature conditions starting near 0 °C and gradually increasing to reflux (around 100 °C). The reaction proceeds through chlorination of hydroxyl groups and formation of the dichloropyrimidine aldehyde.
Parameter | Details |
---|---|
Starting material | 4,6-Dihydroxypyrimidine (solid) |
Chlorinating agent | Phosphorus oxychloride (POCl3), often in excess |
Catalyst | N,N-Dimethylformamide (DMF) |
Temperature | Initial 0 °C, warming to room temperature, then reflux (~100 °C) |
Reaction time | 3 hours reflux, followed by overnight stirring at ambient temperature |
Workup | Removal of excess POCl3 under reduced pressure, quenching in ice water, extraction with ethyl acetate |
Yield | Typically 68-95% depending on scale and conditions |
- POCl3 is added dropwise to DMF at 0 °C under nitrogen atmosphere.
- After stirring for 1 hour, 4,6-dihydroxypyrimidine is added portion-wise.
- The mixture is allowed to warm to room temperature, then refluxed for 3 hours.
- After cooling, volatiles are removed under vacuum.
- The residue is poured into ice water, extracted with ethyl acetate, washed with sodium bicarbonate solution, dried, and concentrated to yield crude 4,6-dichloropyrimidine-5-carbaldehyde.
This method avoids the use of highly toxic oxidizing agents and is suitable for industrial scale due to its moderate conditions and relatively high yields.
Alternative Chlorinating Agents and Catalytic Systems
Other methods involve the use of phosphorus pentachloride (PCl5) or mixtures of phosphorus trichloride (PCl3) and chlorine gas following initial treatment with POCl3. These methods often employ hindered tertiary amines such as Hunig's base (diisopropylethylamine) or nitrogen-containing heterocycles as bases to facilitate chlorination and stabilize intermediates.
- Initial chlorination with POCl3 in the presence of a hindered amine.
- Subsequent addition of PCl5 or PCl3/chlorine mixture to convert phosphorus residues back to POCl3 and drive the reaction forward.
- Multiple cycles of chlorination and amine addition to improve yield and purity.
- Final separation of 4,6-dichloropyrimidine-5-carbaldehyde from reaction mixture by extraction and purification.
This approach is more complex but allows for better control of reaction intermediates and can be tailored for specific production needs.
Conversion of 4,6-Dichloropyrimidine-5-carbaldehyde to Oxime
The oxime formation involves the reaction of the aldehyde group with hydroxylamine or its derivatives, typically under mild conditions.
$$
\text{4,6-Dichloropyrimidine-5-carbaldehyde} + \text{NH}2\text{OH} \rightarrow \text{4,6-Dichloro-5-pyrimidinecarbaldehyde oxime} + \text{H}2\text{O}
$$
- Solvent: Alcoholic or aqueous medium (e.g., ethanol or water)
- Temperature: Ambient to mild heating (25-60 °C)
- Reaction time: Several hours until completion
- Workup: Filtration or extraction to isolate the oxime
While detailed experimental data on this step for this specific compound are sparse in the searched literature, the oximation of aldehydes is a well-established reaction in heterocyclic chemistry and can be adapted straightforwardly.
Summary Table of Preparation Methods
Step | Method/Conditions | Key Reagents | Yield (%) | Notes |
---|---|---|---|---|
Chlorination of 4,6-dihydroxypyrimidine | POCl3 + DMF catalyst, 0 °C to reflux, 3 h reflux | POCl3, DMF, 4,6-dihydroxypyrimidine | 68-95 | Industrially preferred, moderate conditions |
Alternative chlorination | POCl3 + PCl5 or PCl3 + Cl2 + hindered amine | POCl3, PCl5, Hunig's base | Not specified | More complex, allows phosphorus recycling |
Oxime formation | Reaction with hydroxylamine in alcoholic/water solvent | Hydroxylamine | Not specified | Standard oximation reaction |
Research Findings and Industrial Relevance
- The POCl3/DMF method is widely cited for its efficiency, ease of operation, and high yield, making it suitable for scale-up in pharmaceutical intermediate production.
- The use of hindered amines and phosphorus pentachloride in chlorination enhances selectivity and phosphorus reagent recycling, which can be economically beneficial in large-scale synthesis.
- Avoidance of highly toxic oxidants and harsh conditions aligns with green chemistry principles, enhancing the environmental profile of the process.
- The crude 4,6-dichloropyrimidine-5-carbaldehyde obtained is often used directly in subsequent transformations, including oxime formation, without extensive purification, streamlining manufacturing processes.
Chemical Reactions Analysis
4,6-Dichloro-5-pyrimidinecarbaldehyde oxime undergoes various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, to form various derivatives.
Common reagents and conditions used in these reactions include methylene dichloride, ethylene dichloride, chloroform, and dioxane, with reaction temperatures ranging from 25°C to 150°C . Major products formed from these reactions include 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and 4,6-dichloro-5-pyrimidinecarboxamide .
Scientific Research Applications
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a pyrimidine ring with chlorine and methylthio substituents and an oxime functional group, contributes to its varied biological activities, such as enzyme inhibition and potential therapeutic uses.
Scientific Research Applications
- Chemistry As an intermediate, 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime is used in the synthesis of complex organic molecules and heterocyclic compounds.
- Biology The compound is investigated for potential biological activities, including antimicrobial and anticancer properties.
- Medicine It is explored as a potential lead compound for developing new pharmaceuticals.
- Industry It is utilized in producing agrochemicals, dyes, and other industrial chemicals.
Biological Activities
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde oxime's biological activity primarily comes from its capacity to engage with particular molecular targets. The oxime group has the ability to create hydrogen bonds with the active sites of enzymes, which may prevent them from working properly. The chlorine and methylthio groups improve the compound's binding affinity and specificity towards various biological targets, making it suitable for drug discovery and development.
- Enzyme Inhibition The compound has been studied for its ability to inhibit various enzymes, crucial in developing pharmaceuticals for specific diseases. It is particularly noted as a potential inhibitor in biochemical pathways relevant to cancer and microbial infections.
- Antimicrobial Properties Research indicates that this compound exhibits antimicrobial activity against certain pathogens, making it a candidate for further development as an antimicrobial agent.
- Anticancer Potential Studies suggest that this compound may possess anticancer properties, though detailed mechanisms and efficacy require further investigation.
Research on pyrimidine derivatives
- The reaction of 4,6-dichloro-5-formylpyrimidine with hydrochlorides of glycine esters in the presence of triethylamine leads to derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products, such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine .
- взаимодействием 4,6-дихлоропиримидин-5-карбальдегида с метил- или трет-бутилглицинатом в метаноле в присутствии триэтиламина в зависимости от молярного соотношения образуется смесь 5-гидрокси-6,7-дигидро-5H-пирроло[2,3-d]пиримидина и 6-амино-4-хлор-7-оксопиридо[2,3-d]пиримидин-8(7H)-ил)ацетата . (Translation: the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl or tert-butyl glycinate in methanol in the presence of triethylamine, depending on the molar ratio, forms a mixture of 5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine and 6-amino-4-chloro-7-oxopyrido[2,3-d]pyrimidine-8(7H)-yl)acetate).
- взаимодействии 4,6-дихлоропиримидин-5-карбальдегида с метил- или трет-бутилглицинатом . (Translation: interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl or tert-butyl glycinate).
- Previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine have been obtained from the interaction of 4,6-dichloro-5-formylpyrimidine with methyl and tert-butylglycinate . The reaction features depending on the reactants ratio have been studied, and the prospects for synthesizing potential biologically active compounds from 6-amino-4-chloro-7-oxopyrido[2,3-d]pyrimidine-8(7H)-yl)acetate have been described .
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-pyrimidinecarbaldehyde oxime involves its interaction with specific molecular targets and pathways. The compound’s dichloro and pyrimidine functional groups allow it to bind to various enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, making it useful in drug development and other applications .
Comparison with Similar Compounds
The structural and functional similarities of 4,6-Dichloro-5-pyrimidinecarbaldehyde oxime to related pyrimidine derivatives are analyzed below. Data are derived from chemical databases, synthesis reports, and physicochemical studies.
Structural Analogs with Modified Substituents
Key Observations :
- Substituent Effects : The oxime group enhances hydrogen-bonding capacity compared to aldehydes or methyl groups, influencing solubility and biological activity .
- Chlorination : Additional chlorine atoms (e.g., in 2,4,6-trichloro derivatives) increase molecular weight and reactivity but reduce solubility in polar solvents .
Functional Group Variations in Pyrimidine Oximes
Key Observations :
- Aromatic vs. Aliphatic Oximes : Pyrimidine and pyridine oximes (e.g., this compound) exhibit greater thermal stability and electronic conjugation than aliphatic analogs like 4-Methylpentan-2-one oxime .
- Biological Relevance : Uracil-derived oximes (e.g., 6-Methyluracil-5-carbaldehyde oxime) demonstrate reactivity patterns useful in nucleobase modification, contrasting with the agrochemical focus of pyrimidine oximes .
Data Tables for Key Compounds
Table 1. Physicochemical Properties of Selected Analogs
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4,6-Dichloro-5-pyrimidinecarbaldehyde oxime from its aldehyde precursor?
- Methodological Answer : The oxime is typically synthesized via condensation of 4,6-dichloropyrimidine-5-carbaldehyde with hydroxylamine hydrochloride under alkaline conditions. Key parameters include maintaining a pH of 8–10 (using NaOH or KOH) and temperatures between 60–80°C to maximize yield . Solvent choice (e.g., ethanol or water) and reaction time (4–6 hours) should be optimized via thin-layer chromatography (TLC) monitoring.
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : The aldehyde proton (δ ~10 ppm) in the precursor should disappear upon oxime formation, replaced by an oxime proton (δ ~8–9 ppm) and a hydroxylamine-derived NH signal (δ ~5–6 ppm, broad).
- IR : A strong absorption band at ~1640–1660 cm⁻¹ (C=N stretch) confirms the oxime group, while the absence of a carbonyl peak (~1700 cm⁻¹) verifies complete conversion .
Q. What purification methods are effective for isolating this compound with high purity?
- Methodological Answer : Recrystallization using ethanol/water mixtures (7:3 v/v) is recommended. For impurities with similar polarity, column chromatography (silica gel, eluent: ethyl acetate/hexane 1:2) can resolve byproducts. Purity should be validated via HPLC (>95% area) and melting point consistency .
Advanced Research Questions
Q. How can contradictory data on the stereochemical configuration of this compound be resolved?
- Methodological Answer : Conflicting stereochemical assignments (E/Z isomerism) require advanced techniques:
- X-ray crystallography to unambiguously determine spatial arrangement.
- NOESY NMR to detect proximity between the oxime hydroxyl and pyrimidine substituents.
- Computational modeling (DFT) to compare theoretical and experimental IR/NMR data .
Q. What experimental strategies optimize regioselectivity in functionalizing the pyrimidine ring of this compound?
- Methodological Answer :
- Protection/Deprotection : Temporarily block the oxime group (e.g., using tert-butyldimethylsilyl chloride) to direct reactions to the 4- or 6-chloro positions.
- Catalytic Control : Use Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) for selective C–N or C–C bond formation. Monitor reaction progress via LC-MS to identify intermediates .
Q. How can the oxime functional group influence the biological activity of pyrimidine derivatives in medicinal chemistry research?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified oxime groups (e.g., methyloxime, benzyloxime) and compare bioactivity in enzyme inhibition assays (e.g., kinase or protease targets).
- Metabolic Stability : Evaluate oxime hydrolysis resistance in simulated physiological conditions (pH 7.4 buffer, 37°C) using UV-Vis or HPLC quantification .
Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound?
- Methodological Answer : Byproducts may arise from:
- Overoxidation : Use controlled stoichiometry of hydroxylamine (1.1–1.3 equivalents) to avoid N-oxide formation.
- Nucleophilic Aromatic Substitution : Competing reactions at the 4- or 6-chloro positions can be minimized by lowering temperature (40–50°C) and using aprotic solvents (DMF) .
Q. Methodological Considerations for Experimental Design
- Data Validation : Cross-reference NMR/IR data with computational predictions (e.g., Gaussian or ORCA software) to confirm structural assignments .
- Contradiction Resolution : When conflicting literature data arise, replicate experiments under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables .
Properties
Molecular Formula |
C5H3Cl2N3O |
---|---|
Molecular Weight |
192.00 g/mol |
IUPAC Name |
N-[(4,6-dichloropyrimidin-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H3Cl2N3O/c6-4-3(1-10-11)5(7)9-2-8-4/h1-2,11H |
InChI Key |
AEQBNPPKIJAQDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C=NO)Cl |
Origin of Product |
United States |
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